tert-butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-14-21(15-6-8-16(26-5)9-7-15)22(25)18-11-10-17(12-19(18)28-14)27-13-20(24)29-23(2,3)4/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGSXECEFXDYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a coumarin backbone, which is known for its diverse biological properties. The presence of the methoxyphenyl group and the tert-butyl ester moiety enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Acetylcholinesterase Inhibition
One of the primary areas of investigation for compounds similar to this compound is their role as acetylcholinesterase (AChE) inhibitors. A study highlighted that coumarin derivatives exhibit significant AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The compound's structural analogs have demonstrated IC50 values in the low micromolar range, indicating potent activity against AChE .
Anticancer Activity
Research has shown that coumarin derivatives possess anticancer properties by inducing apoptosis in cancer cells. For instance, studies on structurally related compounds have revealed their ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. The presence of electron-withdrawing groups, such as methoxy or halogens, has been correlated with enhanced anticancer activity .
Study 1: AChE Inhibition
In a comparative study involving several coumarin derivatives, this compound was evaluated alongside other analogs. The results indicated that the compound exhibited a notable AChE inhibitory effect with an IC50 value comparable to leading AChE inhibitors like donepezil .
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of coumarin derivatives. The study reported that compounds with similar structures to this compound significantly reduced the viability of breast and lung cancer cell lines. Mechanistic studies suggested that these compounds triggered apoptosis via the mitochondrial pathway, highlighting their potential as chemotherapeutic agents .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Chromene Modifications
Analysis :
- The trifluoromethyl group () enhances resistance to oxidative metabolism, a common strategy in medicinal chemistry .
Substituent Variations on the Chromene Core
Analysis :
- The 3,4-dihydroxyphenyl substituents in compounds 7i and 7j () introduce hydrogen-bonding capacity, which is absent in the target compound’s 4-methoxyphenyl group. This difference may influence antioxidant efficacy or interactions with enzymes like kinases .
- The ethyl acrylate linker in 7i/7j vs. the tert-butyl acetate in the target compound highlights divergent strategies: acrylates may participate in Michael addition reactions, while tert-butyl esters prioritize stability .
Ester Group Modifications
Analysis :
- The tert-butoxycarbonyl glycinate () balances polarity and protection, often used in peptide synthesis to mask amine groups .
Preparation Methods
Knoevenagel Condensation for 3-Aryl Coumarins
The Knoevenagel reaction between substituted salicylaldehydes and β-ketoesters or active methylene compounds is a cornerstone for introducing aryl groups at position 3. For the target compound, 3-(4-methoxyphenyl) substitution is achieved using 4-methoxyphenylacetic acid derivatives.
Example Protocol (Adapted from Sashidhara et al.):
- Reactants :
- 2-Hydroxybenzaldehyde (salicylaldehyde) derivatives with a hydroxyl group at position 7.
- 4-Methoxyphenylacetic acid.
- Catalyst : Cyanuric chloride (TCT) in DMF.
- Conditions : 110°C, 12–24 hours.
- Yield : Up to 95% for 3-aryl coumarins.
This method ensures regioselective aryl introduction at position 3. The 2-methyl group is incorporated via methyl-substituted β-ketoesters (e.g., methyl acetoacetate) or by alkylation post-condensation.
Pechmann Condensation for 4-Oxo Coumarins
The Pechmann reaction between phenols and β-ketoesters under acidic conditions is ideal for constructing the 4-oxo group.
Example Protocol (Adapted from Karimi-Jabei et al.):
- Reactants :
- Resorcinol (for hydroxyl groups at positions 5 and 7).
- Ethyl acetoacetate (for the 4-oxo and 2-methyl groups).
- Catalyst : Triethylammonium hydrogen sulfate.
- Conditions : Solvent-free, 110°C, 4–6 hours.
- Yield : 83–95%.
Modifications include using 4-methoxyphenylacetic acid instead of resorcinol to introduce the 3-aryl group.
Functionalization at Position 7
The 7-oxyacetate moiety is introduced via nucleophilic substitution or Mitsunobu reaction.
Alkylation of Phenolic Oxygen
Protocol (Adapted from Silveira Pinto and Souza):
- Reactants :
- 7-Hydroxycoumarin intermediate.
- tert-Butyl bromoacetate.
- Base : Potassium carbonate (K₂CO₃).
- Solvent : Anhydrous DMF or acetone.
- Conditions : 60–80°C, 6–12 hours.
- Yield : 70–85%.
Mechanism : The phenolic oxygen attacks the electrophilic carbon of bromoacetate, displacing bromide.
Optimization Challenges
- Steric hindrance : Bulky tert-butyl groups necessitate prolonged reaction times.
- Purification : Column chromatography with ethyl acetate/hexane gradients (20–40% ethyl acetate) isolates the product.
Substituent Modulation
Introducing the 2-Methyl Group
The methyl group at position 2 originates from:
- β-Ketoesters : Methyl acetoacetate in Pechmann condensation.
- Post-synthesis alkylation : Using methyl iodide and a strong base (e.g., LDA).
Comparative Analysis of Synthetic Routes
Key Findings :
- Knoevenagel offers higher regioselectivity for 3-aryl groups.
- Pechmann is superior for 4-oxo and 2-methyl incorporation.
Scalability and Industrial Feasibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
